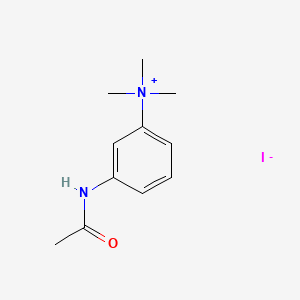
3-Acetamidophenyltrimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamidophenyltrimethylammonium iodide is a quaternary ammonium compound that features an acetamido group attached to a phenyl ring, which is further bonded to a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenyltrimethylammonium iodide typically involves the quaternization of 3-acetamidophenylamine with methyl iodide. The reaction is carried out in a suitable solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-acetamidophenylamine in dichloromethane.
- Add an excess amount of methyl iodide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery, product purification, and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamidophenyltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Oxidation and Reduction Reactions: The acetamido group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Hydrolysis: Products include the corresponding amine and acetic acid.
Wissenschaftliche Forschungsanwendungen
3-Acetamidophenyltrimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Acetamidophenyltrimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the acetamido group can form hydrogen bonds with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyltrimethylammonium iodide
- Methyltrimethylammonium iodide
- Phenyltrimethylammonium iodide
Comparison
3-Acetamidophenyltrimethylammonium iodide is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity compared to other similar quaternary ammonium compounds. The acetamido group allows for hydrogen bonding and additional interactions with biological molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6140-18-7 |
|---|---|
Molekularformel |
C11H17IN2O |
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
(3-acetamidophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N2O.HI/c1-9(14)12-10-6-5-7-11(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI-Schlüssel |
HMOCYXPFAZGKDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
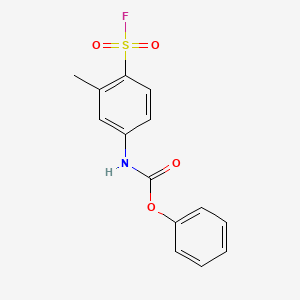
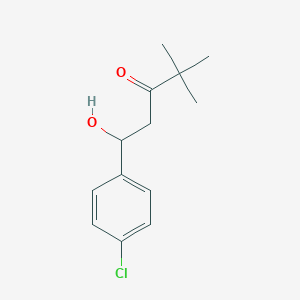
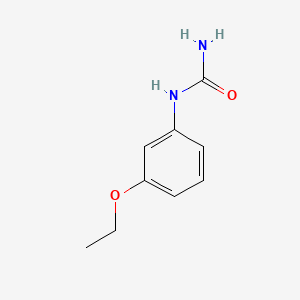
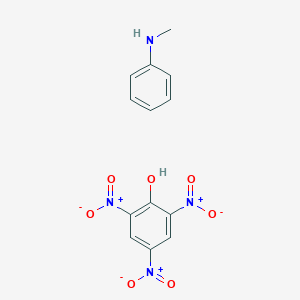
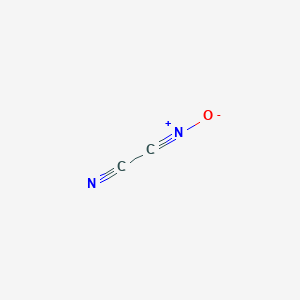
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

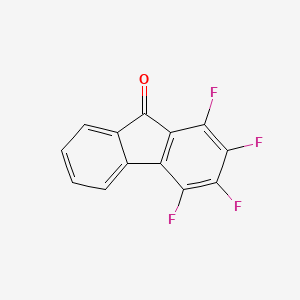
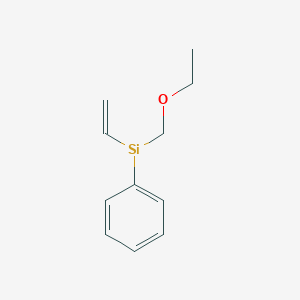
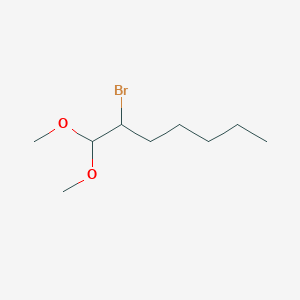

![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
